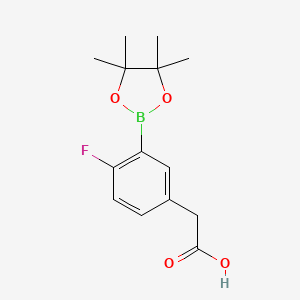

2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is a boronic acid derivative that has gained attention in organic synthesis and medicinal chemistry. This compound features a unique structure that includes a fluorine atom and a boronic ester group, making it valuable for various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid typically involves a multi-step process. One common method is a two-step substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of automated reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid undergoes various types of chemical reactions, including:

Substitution Reactions: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its chemical properties.

Hydrolysis: The boronic ester group can be hydrolyzed to form the corresponding boronic acid.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: Palladium catalysts and bases such as potassium carbonate are commonly used.

Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be employed.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds, while oxidation and reduction can lead to various functionalized derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

The compound's unique structure allows it to act as a potential pharmacophore in drug design. The fluorine atom can enhance metabolic stability and bioactivity. Research has indicated that compounds with similar structures exhibit anti-inflammatory and analgesic properties.

Case Study:

A study explored the synthesis of fluorinated phenylacetic acids for their potential anti-cancer activities. The incorporation of the dioxaborolane unit was found to improve solubility and bioavailability in biological systems.

Organic Synthesis

In organic chemistry, this compound can serve as an important intermediate in the synthesis of more complex molecules. Its boron-containing structure allows for various coupling reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Table: Overview of Synthetic Applications

Materials Science

The compound's properties make it suitable for applications in materials science, particularly in the development of polymers and nanomaterials. Its ability to form stable complexes with metals can be exploited in catalysis and material fabrication.

Case Study:

Research has demonstrated that incorporating boron-containing compounds into polymer matrices enhances mechanical strength and thermal stability. This is particularly useful in producing advanced composites for aerospace applications.

Mécanisme D'action

The mechanism of action of 2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid involves its ability to form stable complexes with various molecular targets. The boronic ester group can interact with hydroxyl groups in biomolecules, while the fluorine atom can enhance binding affinity through its electronegativity. These interactions can modulate biological pathways and exert therapeutic effects .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 2-Fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Uniqueness

2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is unique due to its specific combination of a fluorine atom and a boronic ester group

Activité Biologique

2-(4-Fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetic acid is a compound that has garnered interest due to its potential biological activity. This article will explore the biological effects of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Molecular Structure

The molecular formula for this compound is:

- Molecular Formula : C₁₃H₁₅BF₄O₂

- Molecular Weight : 290.06 g/mol

Physical Properties

| Property | Value |

|---|---|

| State | Solid |

| Boiling Point | Not specified |

| Storage Conditions | Sealed in dry conditions |

The compound's biological activity primarily stems from its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in disease pathways. For instance:

- Inhibition of Kinases : Similar compounds have shown activity against receptor tyrosine kinases (RTKs), which are critical in cancer signaling pathways.

- Allosteric Modulation : The presence of the dioxaborolane moiety suggests potential allosteric modulation capabilities that could enhance or inhibit receptor function.

Pharmacological Effects

Research indicates that compounds with similar structures exhibit various pharmacological effects:

- Antitumor Activity : Some derivatives have demonstrated efficacy in inhibiting tumor growth in preclinical models.

- Anti-inflammatory Properties : By modulating inflammatory pathways, these compounds could potentially reduce inflammation in chronic diseases.

Case Studies and Research Findings

- In Vitro Studies : A study investigating the effects of similar dioxaborolane-containing compounds on cancer cell lines reported significant reductions in cell viability at micromolar concentrations. The IC₅₀ values ranged from 10 µM to 100 nM depending on the specific target and cellular context .

- Animal Models : In vivo studies using animal models have shown that compounds with similar structures can lead to tumor regression when administered alongside standard chemotherapy agents. These studies highlighted a synergistic effect that could be beneficial for treatment strategies .

- Comparative Analysis : A comparative analysis of various dioxaborolane derivatives revealed that modifications to the phenyl ring significantly affected their potency and selectivity towards specific biological targets. This suggests that further structural optimization could enhance therapeutic efficacy .

Future Directions and Research Opportunities

Given the promising results from initial studies, further research is warranted to fully elucidate the biological activity of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the precise molecular interactions and pathways influenced by this compound.

- Clinical Trials : Progressing to clinical trials to assess safety and efficacy in human populations.

- Structure-Activity Relationship (SAR) Studies : Conducting SAR studies to optimize the compound for improved potency and selectivity.

Propriétés

IUPAC Name |

2-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BFO4/c1-13(2)14(3,4)20-15(19-13)10-7-9(8-12(17)18)5-6-11(10)16/h5-7H,8H2,1-4H3,(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYFNQNVMHCQXDI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)CC(=O)O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BFO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.